molecular formula C20H12F3NO2 B2850886 2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one CAS No. 338415-27-3

2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one

Cat. No. B2850886
CAS RN: 338415-27-3
M. Wt: 355.316
InChI Key: KPWHGMYAKUUHDR-BOPFTXTBSA-N
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Description

The compound “2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one” is a chemical compound with a molecular formula of C20H12F3NO2 . It is a derivative of naphthofuran, which is a class of compounds known for their potent antibacterial, genotoxic, and anticancer activity .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key intermediates in the synthesis is 2-Methyl-3-trifluoromethylaniline . This intermediate is used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthofuran ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with a trifluoromethyl group . The molecular weight of the compound is 355.310 Da .


Chemical Reactions Analysis

The compound has been used as a key intermediate in the synthesis of novel pyran, pyrazole, and thiazole derivatives via its interaction with different reagents . For instance, the reaction of this compound with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of triethylamine led to the formation of a novel compound .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H12F3NO2 and an average mass of 355.310 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.

Scientific Research Applications

Anti-inflammatory Applications

The compound is a derivative of flufenamic acid (FA), a pharmaceutical agent used in treating inflammatory conditions . The study focuses on a newly discovered solvatomorphic structure of FA in methanol . The research aims to unravel the structural and functional implications of solvatomorphism .

Polymorphism Studies

This compound is used in the study of polymorphism, which is the occurrence of different forms among the members of a population or colony, or in the life cycle of an individual organism . The study found notable differences between the standard FA and solvatomorphic FAM, showcasing variations in intermolecular interactions and crystal packing .

Molecular Docking Studies

Molecular docking studies against prostaglandin D2 11-ketoreductase explore potential drug interactions, unveiling distinct binding modes and hydrogen bonding patterns that shed light on how the solvatomorphic structure may impact drug-target interactions .

Molecular Dynamics Simulations

In-depth molecular dynamics simulations over 100 ns investigate the stability of the protein-ligand complex, with root mean square deviation and root mean square fluctuation analyses revealing minimal deviations and affirming the stability of FAM within the active site of the target protein .

Antifibrotic Activities

Pirfenidone, a pyridone compound, is an effective and novel antifibrotic agent . The compound “2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one” is a derivative of pirfenidone . The study describes the design, synthesis, and activity evaluation of novel antifibrotic agents .

Design and Synthesis of Novel Compounds

The compound is used in the design and synthesis of novel compounds . The study describes the design, synthesis, and activity evaluation of novel antifibrotic agents, 1-(substituted aryl)-5-trifluoromethyl-2 (1H) pyridones modified with carbohydrate .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is known that naphthofuran derivatives exhibit very potent antibacterial, genotoxic, and anticancer activity . This suggests that the compound may have similar biological activities.

Future Directions

The compound and its derivatives have potential applications in the field of medicinal chemistry due to their potent biological activities . Future research could focus on exploring these activities in more detail, as well as optimizing the synthesis process for this compound.

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]iminomethyl]benzo[e][1]benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3NO2/c21-20(22,23)13-5-3-6-14(10-13)24-11-17-19(25)18-15-7-2-1-4-12(15)8-9-16(18)26-17/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJHIZJTRUXXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C=NC4=CC=CC(=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one

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